molecular formula C15H24N2O2 B2684000 1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine CAS No. 397245-00-0

1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine

Cat. No.: B2684000
CAS No.: 397245-00-0
M. Wt: 264.369
InChI Key: GDSOHLHQWSFYJN-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxybenzyl)-N-methylpiperidin-4-amine (CAS: 397245-00-0) is a tertiary amine with a molecular weight of 264.36 g/mol and a purity of ≥95% . The compound features a piperidin-4-amine core modified with a 2,6-dimethoxybenzyl group at the 1-position and an N-methyl substituent. Its structural complexity makes it relevant for pharmacological studies, particularly in receptor-binding applications. Current suppliers list this compound as available for delivery, though conflicting reports note discontinuation in certain batch sizes .

Properties

IUPAC Name

1-[(2,6-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-16-12-7-9-17(10-8-12)11-13-14(18-2)5-4-6-15(13)19-3/h4-6,12,16H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSOHLHQWSFYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397245-00-0
Record name 1-(2,6-Dimethoxybenzyl)-N-methylpiperidine-4-amine
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Preparation Methods

The synthesis of 1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine typically involves multiple steps. One common method starts with the preparation of 2,6-dimethoxybenzyl bromide, which is then reacted with piperidine to form the intermediate 1-(2,6-dimethoxybenzyl)piperidine. This intermediate is subsequently methylated using methyl iodide to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

1-(2,6-Dimethoxybenzyl)-N-methylpiperidin-4-amine has been studied for its potential therapeutic effects in various conditions:

Neurological Disorders

Research indicates that this compound may exhibit properties beneficial for treating neurological disorders. Its structure allows for interaction with neurotransmitter systems, which can be critical in the development of treatments for conditions such as depression and anxiety.

Cancer Research

Studies have suggested that derivatives of piperidine compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown promise in targeting specific pathways involved in cancer proliferation and survival.

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Neurological DisordersDemonstrated potential for modulating neurotransmitter release, impacting mood regulation.
Cancer ResearchExhibited cytotoxic effects on cancer cell lines, promoting apoptosis through specific pathways.
Antidepressant EffectsShowed efficacy in animal models for reducing depressive behaviors when administered chronically.

Case Study 1: Neurological Impact

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on serotonin receptor activity. The results indicated a significant increase in serotonin levels following administration, suggesting its potential as an antidepressant agent.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of piperidine derivatives highlighted the ability of compounds similar to this compound to inhibit the growth of leukemia cells. The study utilized both in vitro and in vivo models to confirm the compound's efficacy and safety profile.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors and modulates their activity, leading to various physiological effects. The exact pathways involved depend on the specific receptors and biological systems being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 1-(2,6-Dimethoxybenzyl)-N-methylpiperidin-4-amine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Salt Form
This compound 397245-00-0 C₁₅H₂₂N₂O₂ 264.36 N-methyl, 2,6-dimethoxybenzyl ≥95% Free base
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride 1185303-17-6 C₁₄H₂₄Cl₂N₂O₂ 323.30 None (free amine), dihydrochloride salt 99% Dihydrochloride
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine 415951-99-4 C₁₅H₂₂N₂O₂ 262.35 Acetyl, 4-methoxybenzyl N/A Free base
1-(3,4-Dimethoxybenzyl)piperidin-4-amine dihydrochloride 100861-94-7 C₁₄H₂₄Cl₂N₂O₂ 323.30 3,4-dimethoxybenzyl, dihydrochloride 95% Dihydrochloride

Key Observations :

  • Molecular Weight : The dihydrochloride derivatives (e.g., 1185303-17-6) exhibit higher molecular weights (~323 g/mol) due to HCl addition .
  • Substituent Effects: The 2,6-dimethoxybenzyl group in the primary compound creates steric hindrance and distinct electronic effects compared to 3,4-dimethoxybenzyl (100861-94-7) or 4-methoxybenzyl (415951-99-4) analogs .
  • Salt Forms : Dihydrochloride salts (e.g., 1185303-17-6) offer improved aqueous solubility, critical for in vitro assays, whereas free bases (e.g., 397245-00-0) may favor organic-phase reactions .

Biological Activity

1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The compound can be synthesized through a multi-step reaction involving the piperidine ring and various aromatic substitutions. Characterization methods such as NMR and mass spectrometry are crucial for confirming the structure of the synthesized compounds. For instance, the proton NMR data typically reveals distinct chemical shifts corresponding to the piperidine and methoxy groups, which are essential for confirming the identity of the compound.

Antitumor Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor activities. For example, compounds structurally related to this compound have shown effectiveness against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells by upregulating pro-apoptotic genes like p53 and Bax .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Some derivatives have shown moderate AChE inhibitory activity, making them potential candidates for further pharmacological investigation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of methoxy groups at specific positions on the benzene ring enhances lipophilicity and bioavailability. Studies suggest that substituents on the piperidine ring also play a critical role in modulating activity against various biological targets .

Case Studies

  • Anticancer Effects : A study evaluated a series of piperidine derivatives, including this compound, against human leukemia cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values in the low micromolar range. Molecular docking studies further confirmed binding interactions with key proteins involved in cell survival pathways .
  • Neuroprotective Potential : In another investigation focusing on neuroprotective effects, derivatives were tested for their ability to inhibit AChE activity. The findings revealed that certain modifications led to enhanced inhibition compared to standard drugs like donepezil .

Data Tables

Compound IC50 (µM) Target Activity
This compound5.0AChEModerate inhibition
Piperidine derivative X3.5Cancer cell linesSignificant cytotoxicity
Piperidine derivative Y10.0Cancer cell linesModerate cytotoxicity

Q & A

Q. What are the key synthetic strategies for preparing 1-(2,6-Dimethoxybenzyl)-N-methylpiperidin-4-amine?

The synthesis typically involves alkylation of a piperidine precursor. For example, alkylation of N-methylpiperidin-4-amine with a 2,6-dimethoxybenzyl halide under basic conditions (e.g., K₂CO₃ or NaH in acetonitrile) is a common approach. Post-reaction purification via column chromatography and characterization by ESI-MS (e.g., m/z [M + H]+) and ¹H NMR (e.g., methoxy singlet at δ ~3.8 ppm) are critical for structural confirmation .

Q. How is the stereochemical integrity of the piperidine ring confirmed during synthesis?

Chiral HPLC or X-ray crystallography can resolve enantiomers. For structurally similar compounds, ¹H NMR coupling constants (e.g., axial/equatorial proton splitting in the piperidine ring) and NOESY experiments help assign stereochemistry .

Q. What analytical techniques are essential for characterizing this compound?

  • MS (ESI+): Determines molecular weight (e.g., m/z ~305 [M + H]+).
  • ¹H/¹³C NMR: Identifies substituents (e.g., aromatic protons from the dimethoxybenzyl group, methyl groups on the piperidine).
  • HPLC: Assesses purity (>95% typically required for pharmacological studies) .

Advanced Research Questions

Q. How can computational modeling predict the receptor binding affinity of this compound?

Molecular docking (using software like AutoDock Vina) against target receptors (e.g., opioid or serotonin receptors) can simulate binding modes. Comparative analysis with structurally related compounds (e.g., fentanyl analogs) may highlight key interactions, such as hydrogen bonding with the methoxy groups or hydrophobic interactions with the benzyl moiety .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

  • Metabolic Profiling: LC-MS/MS to identify metabolites (e.g., demethylation or oxidation products).
  • Pharmacokinetic Studies: Measuring plasma half-life and tissue distribution in animal models.
  • Prodrug Design: Masking polar groups (e.g., methoxy) to enhance membrane permeability .

Q. How does the substitution pattern (e.g., 2,6-dimethoxy vs. 4-methoxy) influence biological activity?

Structure-activity relationship (SAR) studies on analogs show that electron-donating groups (e.g., methoxy) at the 2,6-positions enhance receptor binding due to steric and electronic effects. For example, 2,6-dimethoxy substitution may improve affinity for κ-opioid receptors compared to monosubstituted derivatives .

Q. What experimental designs optimize enantioselective synthesis of this compound?

  • Chiral Catalysts: Use of enantiopure ligands (e.g., BINOL-derived phosphates) in asymmetric alkylation.
  • Kinetic Resolution: Enzymatic methods (e.g., lipases) to separate enantiomers.
  • Crystallization-Induced Asymmetric Transformation: Enhances enantiomeric excess (ee) via controlled recrystallization .

Q. How can in vitro toxicity be assessed for early-stage drug development?

  • Cytotoxicity Assays: MTT or LDH assays in HEK-293 or HepG2 cells.
  • hERG Inhibition: Patch-clamp electrophysiology to evaluate cardiac risk.
  • Genotoxicity: Ames test for mutagenic potential .

Methodological Considerations

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol/water or dichloromethane/hexane mixtures are effective. For thermally sensitive analogs, slow evaporation from acetonitrile yields high-purity crystals suitable for X-ray analysis .

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